1-Methylimidazo[1,2-d][1,2,4]triazinone 1-Methylimidazo[1,2-d][1,2,4]triazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC3254917
InChI: InChI=1S/C6H6N4O/c1-9-6(11)5-7-2-3-10(5)4-8-9/h2-4H,1H3
SMILES:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

1-Methylimidazo[1,2-d][1,2,4]triazinone

CAS No.:

Cat. No.: VC3254917

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methylimidazo[1,2-d][1,2,4]triazinone -

Specification

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 7-methylimidazo[1,2-d][1,2,4]triazin-8-one
Standard InChI InChI=1S/C6H6N4O/c1-9-6(11)5-7-2-3-10(5)4-8-9/h2-4H,1H3
Standard InChI Key VYSWLBVQELDAHD-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=NC=CN2C=N1

Introduction

Chemical Identity and Structural Characteristics

1-Methylimidazo[1,2-d] triazinone is a heterocyclic compound with the molecular formula C₆H₆N₄O. The compound is registered in chemical databases with the identifier PubChem CID 45088251 and bears several synonyms including 7-methylimidazo[1,2-d] triazin-8-one and registry number 689298-02-0 . The structure consists of a fused heterocyclic ring system incorporating an imidazole ring joined with a 1,2,4-triazine ring, with a methyl group and carbonyl functionality at specific positions.

Molecular Structure

The compound features a bicyclic structure with a total of 11 heavy atoms, including 6 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom. The structure can be represented by the SMILES notation CN1C(=O)C2=NC=CN2C=N1, indicating the specific arrangement of atoms in the molecular framework . The compound demonstrates a planar configuration typical of fused heterocyclic systems, with no stereogenic centers as evidenced by its structural parameters.

Structural Representation

1-Methylimidazo[1,2-d] triazinone can be precisely identified using its International Chemical Identifier (InChI) notation:

InChI=1S/C6H6N4O/c1-9-6(11)5-7-2-3-10(5)4-8-9/h2-4H,1H3

This identifier uniquely represents the compound's structure, allowing for unambiguous identification in chemical databases and literature.

Physicochemical Properties

1-Methylimidazo[1,2-d] triazinone exhibits specific physicochemical properties that define its behavior in biological systems and chemical reactions. These properties are crucial for understanding its potential applications and reactivity patterns.

Basic Physical Properties

The basic physical properties of 1-Methylimidazo[1,2-d] triazinone are summarized in Table 1.

Table 1: Physical Properties of 1-Methylimidazo[1,2-d] triazinone

PropertyValue
Molecular Weight150.14 g/mol
Exact Mass150.05416083 Da
Monoisotopic Mass150.05416083 Da
Heavy Atom Count11
Formal Charge0
Complexity215

The molecular weight of 150.14 g/mol places this compound in the category of small molecules, which is advantageous for potential pharmaceutical applications due to favorable pharmacokinetic properties . The exact mass measurement provides a precise value for analytical identification using mass spectrometry techniques.

Structural and Topological Properties

Further structural and topological properties are presented in Table 2.

Table 2: Structural and Topological Properties of 1-Methylimidazo[1,2-d] triazinone

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area50.5 Ų
Defined Atom Stereocenter Count0

The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence the intermolecular interactions of this compound . The lack of rotatable bonds contributes to the compound's rigidity, which may enhance binding specificity in potential receptor interactions. The topological polar surface area of 50.5 Ų falls within a range that is generally favorable for membrane permeability, particularly across the blood-brain barrier.

Comparison with Related Imidazo-Triazine Compounds

The chemical class of imidazo-triazines encompasses several structural variants with diverse biological activities and chemical properties. 1-Methylimidazo[1,2-d] triazinone belongs to this broader family of compounds.

Structural Variations in Imidazo-Triazines

Compared to the related compound Imidazo[1,2-b][1,2,] triazine (CID 12262392), 1-Methylimidazo[1,2-d] triazinone features additional methyl and carbonyl functionalities . The molecular weight of Imidazo[1,2-b][1,2,] triazine (120.11 g/mol) is lower than that of 1-Methylimidazo[1,2-d] triazinone (150.14 g/mol), reflecting these structural differences . These modifications significantly alter the electronic distribution and potential hydrogen bonding patterns, leading to distinct chemical behaviors and biological activities.

Fusion Patterns in Heterocyclic Systems

Various fusion patterns between imidazole and triazine rings have been reported, including imidazo[4,5-e]thiazolo[3,2-b] triazines and imidazo[1,2-a] triazines . These different fusion arrangements create diverse electronic environments and three-dimensional architectures that influence reactivity patterns and intermolecular interactions. The specific [1,2-d] fusion pattern in 1-Methylimidazo[1,2-d] triazinone contributes to its unique chemical profile.

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